molecular formula C8H4BrClN2O2 B13498745 6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B13498745
M. Wt: 275.48 g/mol
InChI Key: QNEANWROZBPPER-UHFFFAOYSA-N
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Description

6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system.

Preparation Methods

The synthesis of 6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination and chlorination of imidazo[1,2-a]pyridine derivatives, followed by carboxylation. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts and solvents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or proteins essential for the survival of pathogens, such as Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

    3-Bromo-6-chloroimidazo[1,2-a]pyridine: Similar structure but lacks the carboxylic acid group.

    6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar structure but lacks the bromine atom.

Properties

Molecular Formula

C8H4BrClN2O2

Molecular Weight

275.48 g/mol

IUPAC Name

6-bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4BrClN2O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,(H,13,14)

InChI Key

QNEANWROZBPPER-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Br)Cl)C(=O)O

Origin of Product

United States

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